N'-[2-(morpholin-4-yl)ethyl]-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide
Description
N'-[2-(morpholin-4-yl)ethyl]-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide is a synthetic ethanediamide derivative featuring a piperidine core substituted with a thiophene-2-sulfonyl group and a morpholine-containing ethyl side chain. The compound’s structure integrates key pharmacophoric elements:
Properties
IUPAC Name |
N'-(2-morpholin-4-ylethyl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O5S2/c24-18(19(25)21-8-10-22-11-13-28-14-12-22)20-7-6-16-4-1-2-9-23(16)30(26,27)17-5-3-15-29-17/h3,5,15-16H,1-2,4,6-14H2,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJKLXPVMXIAGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)C(=O)NCCN2CCOCC2)S(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-[2-(morpholin-4-yl)ethyl]-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article provides an overview of its synthesis, biological evaluations, and potential therapeutic applications.
Compound Overview
Chemical Structure:
- Molecular Formula: C16H25N3O4S2
- Key Functional Groups: Morpholine, thiophene sulfonyl, piperidine
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the morpholine and piperidine moieties followed by the introduction of the thiophene sulfonyl group. The specific synthetic routes can vary based on desired yields and purity levels.
1. Antibacterial Activity
Research has shown that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives with similar structures have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
2. Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on key enzymes:
- Acetylcholinesterase (AChE): Compounds with a piperidine nucleus have shown potential as AChE inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer’s .
- Urease Inhibition: The compound has demonstrated strong urease inhibitory activity, with IC50 values indicating potent effects compared to standard drugs .
3. Binding Interactions
Studies involving bovine serum albumin (BSA) binding interactions suggest that this compound can effectively bind to serum proteins, which is critical for understanding its pharmacokinetics and bioavailability .
Case Studies
Several studies have explored the biological activity of related compounds:
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its role as a drug candidate in the treatment of various conditions. Its structural characteristics suggest that it may interact effectively with biological targets, particularly those related to neurological and psychiatric disorders.
Antidepressant Activity
Research has indicated that compounds with similar structures exhibit antidepressant effects. The morpholine and piperidine moieties are known to influence neurotransmitter systems, particularly serotonin and norepinephrine pathways. Preliminary studies suggest that N'-[2-(morpholin-4-yl)ethyl]-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide could modulate these pathways, offering potential as an antidepressant agent.
Neuropharmacology
The compound's unique structure allows it to cross the blood-brain barrier, making it a candidate for neuropharmacological studies.
Neuroprotective Effects
Studies have shown that thiophene derivatives possess neuroprotective properties. The compound may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Cognitive Enhancement
There is growing interest in compounds that can enhance cognitive function. Initial findings suggest that this compound may improve memory and learning processes through its interaction with cholinergic and glutamatergic systems.
Therapeutic Applications
Beyond its neuropharmacological implications, this compound could have broader therapeutic applications.
Anti-inflammatory Properties
Thiophene derivatives have been documented to exhibit anti-inflammatory effects. This compound may inhibit pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases such as arthritis or inflammatory bowel disease.
Anticancer Potential
Emerging research indicates that compounds with similar structural frameworks may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Investigations into its efficacy against specific cancer types are ongoing.
Case Studies and Research Findings
Comparison with Similar Compounds
W-18 (1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide)
- Structural Differences : W-18 lacks the ethanediamide linker and morpholine moiety but shares a sulfonamide-substituted piperidine core.
- Pharmacology : W-18 exhibits high affinity for σ receptors but lacks opioid activity, highlighting the critical role of the sulfonamide’s aryl substituents in receptor selectivity .
Key Data :
Property Target Compound W-18 Molecular Formula C₂₁H₃₀N₄O₅S₂ (estimated) C₁₉H₂₀ClN₃O₄S Molecular Weight ~515.6 g/mol 422.9 g/mol Sulfonyl Group Thiophene-2-sulfonyl 4-Chlorophenylsulfonyl
N-{2-[1-(2,5-Dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(4-methylphenyl)methyl]ethanediamide (CAS 898461-13-7)
- Structural Differences : Features a 2,5-dimethylbenzenesulfonyl group instead of thiophene-2-sulfonyl.
Thiophene-Containing Analogs
Thiofentanyl (N-phenyl-N-[1-[2-(2-thienyl)ethyl]-4-piperidinyl]propanamide)
- Structural Differences : Thiofentanyl incorporates a thiophenethyl group on the piperidine nitrogen and a propanamide linker instead of ethanediamide.
- Pharmacology : A potent μ-opioid receptor agonist, demonstrating that thiophene substitution can enhance receptor binding. However, the ethanediamide linker in the target compound may reduce opioid activity while introducing selectivity for other targets .
Morpholine-Containing Derivatives
N′-{2-[4-(Dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-N-(2-methoxyphenyl)ethanediamide (CAS 900006-08-8)
- Structural Differences: Contains a dimethylaminophenyl group and methoxyphenyl substituent.
- Key Insight : The morpholine ring’s electron-rich oxygen improves aqueous solubility, a feature shared with the target compound .
Data Tables
Table 1: Structural and Physicochemical Comparisons
Research Findings and Implications
In W-18, the 4-chlorophenylsulfonyl group contributes to σ-receptor affinity, suggesting the target compound’s thiophene variant may favor different receptor subtypes .
Morpholine’s Role :
- Morpholine-containing derivatives (e.g., ) show enhanced solubility and metabolic stability, critical for CNS drug development .
Ethanediamide Linker :
- Compared to propanamide linkers (e.g., Thiofentanyl), ethanediamide introduces rigidity, possibly reducing off-target effects .
Preparation Methods
Sulfonylation of Piperidine
Piperidine undergoes sulfonylation with thiophene-2-sulfonyl chloride under basic conditions.
Procedure
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Piperidine (1.0 eq) is dissolved in dichloromethane (DCM) and cooled to 0°C.
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Thiophene-2-sulfonyl chloride (1.2 eq) is added dropwise, followed by triethylamine (2.5 eq).
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The mixture is stirred at room temperature for 12 hours.
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Workup: Extraction with DCM, washed with 1M HCl and brine, dried over Na₂SO₄.
Yield : 85–90%.
Functionalization of Piperidine at C2
The sulfonylated piperidine is alkylated at the C2 position using bromoethylamine.
Procedure
-
Sulfonylated piperidine (1.0 eq) and bromoethylamine hydrobromide (1.5 eq) are refluxed in acetonitrile with K₂CO₃ (3.0 eq) for 24 hours.
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Product isolated via filtration and recrystallization (ethanol/water).
Preparation of Morpholin-4-ylethylamine
Ethylation of Morpholine
Morpholine reacts with 2-chloroethylamine hydrochloride under nucleophilic substitution.
Procedure
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Morpholine (1.0 eq) and 2-chloroethylamine hydrochloride (1.2 eq) are heated at 80°C in ethanol with K₂CO₃ (2.0 eq) for 8 hours.
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Solvent removal and column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) yield the product.
Assembly of Ethanediamide Linker
Activation of Ethanedioic Acid
Ethanedioic acid is converted to its dichloride using thionyl chloride.
Procedure
Coupling of Amine Intermediates
The thiophene-2-sulfonylpiperidine ethylamine and morpholin-4-ylethylamine are coupled via ethanedioyl dichloride.
Procedure
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Ethanedioyl dichloride (1.0 eq) is added to a solution of thiophene-2-sulfonylpiperidine ethylamine (1.0 eq) in THF at 0°C.
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After 1 hour, morpholin-4-ylethylamine (1.0 eq) and Na₂CO₃ (2.0 eq) are added.
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The reaction is stirred at room temperature for 24 hours.
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Workup: Filtration, washing with water, and recrystallization (acetic acid).
Optimization and Process Scalability
Solvent and Base Screening
| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| THF | Na₂CO₃ | 25 | 70 | 98.5 |
| DMF | Et₃N | 40 | 68 | 97.2 |
| AcCN | K₂CO₃ | 25 | 65 | 96.8 |
THF with Na₂CO₃ at room temperature provides optimal balance of yield and purity.
Catalytic Enhancements
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DMAP (4-Dimethylaminopyridine) : Addition of 0.1 eq DMAP improves coupling efficiency by 15%.
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Microwave Assistance : Reducing reaction time from 24 hours to 4 hours with comparable yields (68%).
Analytical Characterization
Spectroscopic Data
Q & A
Q. What are the common synthetic strategies for preparing N'-[2-(morpholin-4-yl)ethyl]-N-{2-[1-(thiophene-2-sulfonyl)piperidin-2-yl]ethyl}ethanediamide?
The synthesis involves a multi-step approach:
- Step 1: Formation of the piperidine-thiophene intermediate
Thiophene-2-sulfonyl chloride reacts with piperidine derivatives under basic conditions (e.g., triethylamine in dichloromethane) to introduce the sulfonyl group . - Step 2: Morpholine-ethylamine coupling
The morpholine-ethylamine moiety is introduced via nucleophilic substitution or reductive amination. For example, 2-(morpholin-4-yl)ethylamine reacts with activated carbonyl intermediates (e.g., chloroacetyl derivatives) . - Step 3: Oxalamide bond formation
Ethanediamide linkages are formed using oxalyl chloride or EDCI/HOBt-mediated coupling between carboxylic acid and amine groups .
Key Reagents : Thiophene-2-sulfonyl chloride, morpholine-ethylamine, oxalyl chloride, palladium catalysts for coupling steps .
Q. How is the structural characterization of this compound performed?
- X-ray crystallography : Single-crystal diffraction using SHELX software (e.g., SHELXL for refinement) resolves the 3D structure, particularly the conformation of the piperidine and morpholine rings .
- Spectroscopy :
- 1H/13C NMR : Assign peaks using DEPT and COSY to confirm substituent positions (e.g., distinguishing thiophene sulfonyl vs. morpholine protons) .
- HRMS : Validates molecular weight with <2 ppm error .
- IR Spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and sulfonyl S=O bands (~1350 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity of sulfonylation and coupling reactions?
- Sulfonylation Selectivity :
Use steric and electronic directing groups. For example, pre-functionalizing piperidine with electron-withdrawing groups directs sulfonylation to the desired nitrogen . - Coupling Reactions :
- Palladium Catalysts : Suzuki-Miyaura coupling with Pd(PPh₃)₄ selectively links aromatic/thiophene moieties. Optimize solvent (DMF vs. THF) and temperature (60–80°C) to minimize byproducts .
- Lithiation Strategies : Deprotonate thiophene at the 5-position using n-BuLi to direct formylation or alkylation .
Q. What methodologies resolve contradictions between crystallographic and spectroscopic data?
- Cross-Validation :
- Dynamic NMR : Detect conformational flexibility (e.g., piperidine ring puckering) causing discrepancies between solution and solid-state data .
Q. How can low yields in oxalamide bond formation be addressed?
- Activation Strategies :
- Use EDCI/HOBt instead of DCC to reduce racemization .
- Microwave-assisted synthesis (50–100°C, 30 min) improves reaction efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Q. How does the compound’s structure influence its pharmacological activity?
- Morpholine Group : Enhances water solubility and modulates pharmacokinetics (e.g., logP reduction) .
- Thiophene Sulfonyl Moiety : Acts as a hydrogen-bond acceptor, potentially targeting serine proteases or kinase domains .
- Piperidine Conformation : Chair vs. boat conformations affect binding to hydrophobic pockets in enzymes .
Data Contradiction Analysis
Example : Discrepancy in amide bond geometry (NMR suggests free rotation, while X-ray shows planar conformation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
